molecular formula C27H20N2O2 B2991467 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine CAS No. 899942-29-1

4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine

Cat. No.: B2991467
CAS No.: 899942-29-1
M. Wt: 404.469
InChI Key: ODERSBLLQNZGKB-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxyphenyl group and a pyridazine ring substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile

Uniqueness

4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2/c1-30-22-14-12-20(13-15-22)25-16-17-26(31-25)23-18-24(19-8-4-2-5-9-19)28-29-27(23)21-10-6-3-7-11-21/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODERSBLLQNZGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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